

molecular structure of 4-(2-Methoxyphenoxy)benzoic acid

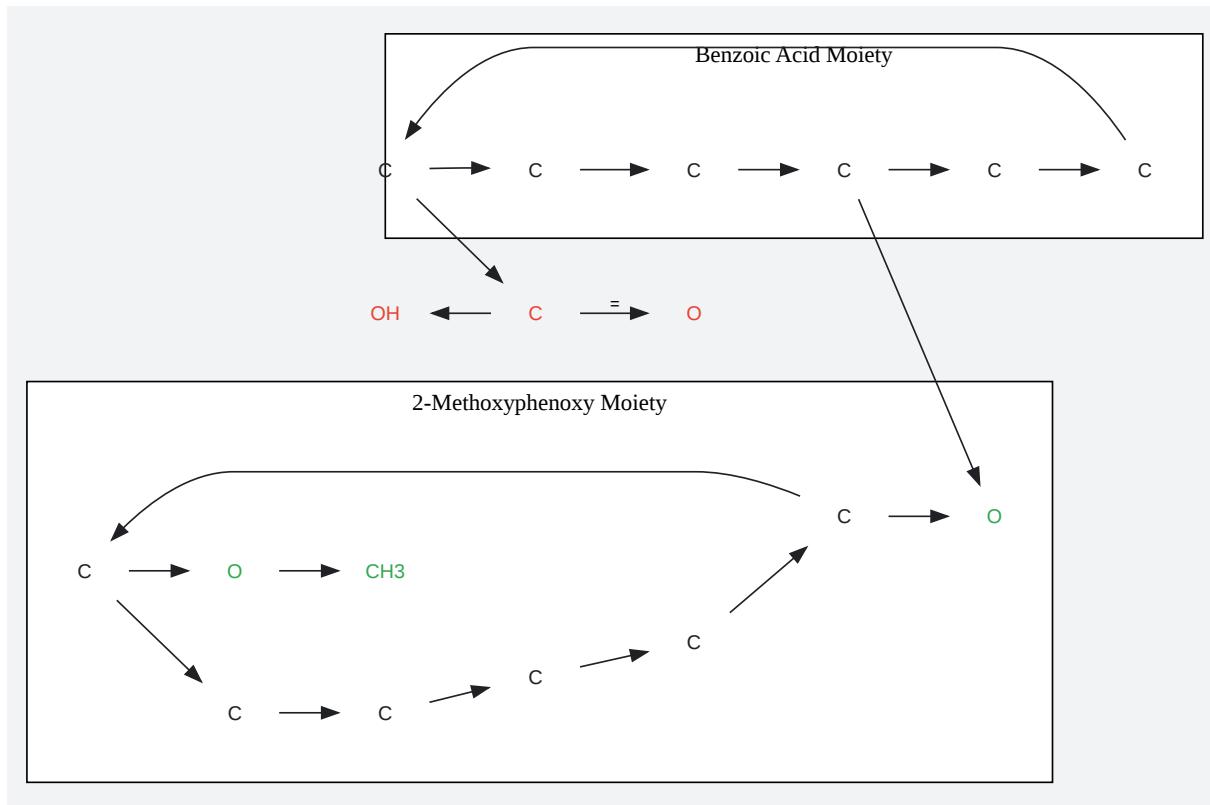
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)benzoic acid

Cat. No.: B176911

[Get Quote](#)


An In-depth Technical Guide on the Molecular Structure of **4-(2-Methoxyphenoxy)benzoic acid**

Introduction

4-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid with notable applications in the pharmaceutical and agrochemical sectors.^[1] Its structure, featuring a methoxyphenyl ether group, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various compounds, including anti-inflammatory drugs and herbicides.^[1] This technical guide provides a comprehensive overview of the molecular structure of **4-(2-Methoxyphenoxy)benzoic acid**, including its key identifiers, physicochemical properties, spectroscopic data, and a plausible synthetic route.

Molecular Structure and Identification

The molecular structure of **4-(2-Methoxyphenoxy)benzoic acid** consists of a benzoic acid scaffold substituted at the para-position with a 2-methoxyphenoxy group. This substitution involves an ether linkage between the two aromatic rings.

[Click to download full resolution via product page](#)

Caption: 2D molecular structure of **4-(2-Methoxyphenoxy)benzoic acid**.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1] [2] [3]
Molecular Weight	244.25 g/mol	[1]
CAS Number	103203-54-9	[1] [2] [3]
PubChem ID	618450	[1]
Appearance	White to off-white powder	[1]
SMILES	COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O	[4]
InChI	InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16)	[4]
InChIKey	UYBHUZLSTOFTOG-UHFFFAOYSA-N	[4]

Spectroscopic Characterization

While specific experimental spectra for **4-(2-Methoxyphenoxy)benzoic acid** are not readily available in public databases, its spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Carboxylic acid (-COOH)	12.0 - 13.0	Singlet (broad)
Aromatic (benzoic acid ring)	7.0 - 8.2	Multiplet
Aromatic (phenoxy ring)	6.8 - 7.5	Multiplet
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ, ppm)
Carboxylic acid (C=O)	165 - 175
Aromatic (C-O, C-C)	110 - 160
Methoxy (-OCH ₃)	55 - 60

Infrared (IR) Spectroscopy

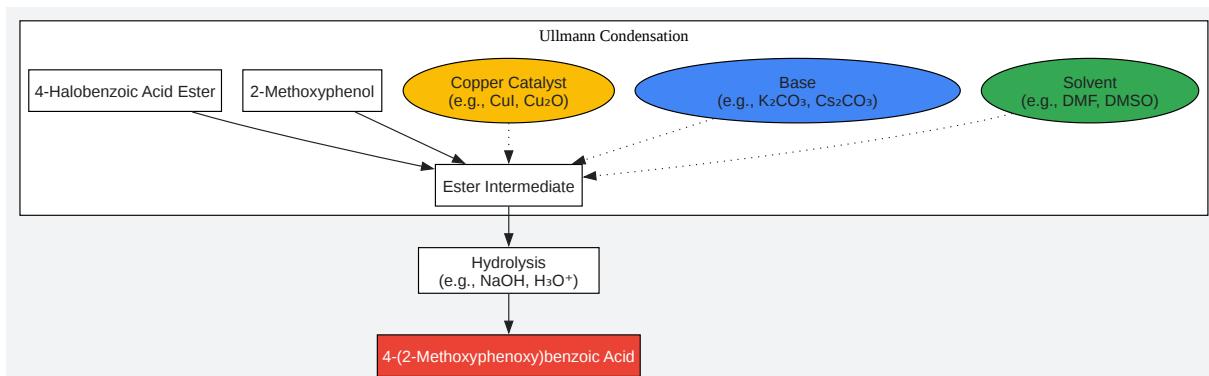
The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic acid)	2500 - 3300	Broad, stretching
C-H (Aromatic)	3000 - 3100	Stretching
C=O (Carboxylic acid)	1680 - 1710	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-O (Ether, Methoxy)	1000 - 1300	Stretching

Mass Spectrometry (MS)

In mass spectrometry, **4-(2-Methoxyphenoxy)benzoic acid** is expected to exhibit a molecular ion peak corresponding to its molecular weight.


Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion	Description
244	$[M]^+$	Molecular ion
229	$[M - \text{CH}_3]^+$	Loss of a methyl group
199	$[M - \text{COOH}]^+$	Loss of the carboxylic acid group
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	Benzoic acid fragment
123	$[\text{C}_7\text{H}_7\text{O}_2]^+$	Methoxyphenoxy fragment

Experimental Protocols: Synthesis

A plausible synthetic route for **4-(2-Methoxyphenoxy)benzoic acid** is the Ullmann condensation, a well-established method for forming diaryl ethers.^[5] This would involve the copper-catalyzed reaction between a halogenated benzoic acid derivative and a methoxyphenol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4-(2-Methoxyphenoxy)benzoic acid**.

Detailed Methodology:

- **Esterification of 4-Halobenzoic Acid:** To protect the carboxylic acid group, 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-iodobenzoic acid) is first converted to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).
- **Ullmann Condensation:**
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 4-halobenzoic acid ester, 2-methoxyphenol (1.1 equivalents), a copper catalyst (e.g., copper(I) iodide, 10 mol%), and a base (e.g., potassium carbonate, 2 equivalents) are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

- The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up and Purification of the Intermediate:
 - After completion, the reaction mixture is cooled to room temperature and diluted with water.
 - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
 - The crude ester intermediate is purified by column chromatography on silica gel.
- Hydrolysis:
 - The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
 - The mixture is heated to reflux for 2-4 hours.
 - After cooling, the alcohol is removed under reduced pressure.
 - The remaining aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the product.
- Final Purification:
 - The precipitated **4-(2-Methoxyphenoxy)benzoic acid** is collected by filtration, washed with cold water, and dried.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

4-(2-Methoxyphenoxy)benzoic acid is a compound with a well-defined molecular structure that lends itself to a variety of applications in chemical synthesis. This guide has provided a detailed overview of its structural and physicochemical properties, predicted spectroscopic data, and a robust protocol for its synthesis. This information serves as a valuable resource for researchers and professionals in the fields of medicinal and agricultural chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 4-(2-methoxyphenoxy)benzoic acid (C14H12O4) [pubchemlite.lcsb.uni.lu]
- 5. 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 4-(2-Methoxyphenoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176911#molecular-structure-of-4-\(2-methoxyphenoxy\)benzoic-acid\]](https://www.benchchem.com/product/b176911#molecular-structure-of-4-(2-methoxyphenoxy)benzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com